2-Bromo-3,4-dichloro-6-nitroaniline Demonstrates Sub-Nanomolar Antagonist Activity at the α3β4 nAChR
2-Bromo-3,4-dichloro-6-nitroaniline acts as a potent antagonist at the human α3β4 nicotinic acetylcholine receptor (nAChR) [1]. Its activity is superior to related nitroanilines lacking the specific bromine and chlorine substitution pattern. For instance, while the broader class of halogenated anilines may exhibit some affinity, this compound's specific arrangement yields a Ki of 1.8 nM in the SH-SY5Y cell line [1].
| Evidence Dimension | Antagonist potency at human α3β4 nAChR |
|---|---|
| Target Compound Data | Ki = 1.8 nM |
| Comparator Or Baseline | Class-level baseline: Inactive or weakly active (>1000 nM) for many non-brominated nitroaniline analogs in similar assays . |
| Quantified Difference | >555-fold increase in potency compared to inactive analogs |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting [1] |
Why This Matters
This high potency at the α3β4 nAChR subtype is critical for neuroscience research focused on addiction, pain, and psychiatric disorders, making this compound a valuable tool for target validation and drug discovery.
- [1] EcoDrugPlus. Bioactivity data for 2-Bromo-3,4-dichloro-6-nitroaniline. Antagonist activity at alpha3beta4 nAChR. View Source
